molecular formula C14H14N4O2 B1420476 Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate CAS No. 1150164-68-3

Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate

Katalognummer: B1420476
CAS-Nummer: 1150164-68-3
Molekulargewicht: 270.29 g/mol
InChI-Schlüssel: QYZLEWCLVKYXEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Nomenclature

Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate possesses the molecular formula C₁₄H₁₄N₄O₂ and exhibits a molecular weight of 270.29 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1150164-68-3, which serves as its unique chemical identifier within scientific databases. The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 5-amino-4-cyano-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate, which precisely describes the structural arrangement of all functional groups and substituents.

The molecular structure features a central pyrazole ring system that serves as the core heterocyclic framework. This five-membered ring contains two nitrogen atoms positioned at the 1 and 2 positions, creating the characteristic diazole structure that defines the pyrazole class of compounds. The pyrazole ring exhibits aromatic character through its six π-electron system, which includes four electrons from three carbon atoms and one nitrogen atom in sp² hybridization, while the second nitrogen atom contributes a pair of electrons located in a coplanar p orbital.

The compound displays several distinct structural features that contribute to its chemical properties and potential biological activities. The 5-position of the pyrazole ring carries an amino group (-NH₂), while the 4-position contains a cyano group (-CN), creating a unique substitution pattern that influences both the electronic properties and reactivity of the molecule. The 3-position bears an ethyl ester functional group (-COOC₂H₅), and the 1-position is substituted with an ortho-tolyl group (2-methylphenyl), which distinguishes this compound from related para-tolyl derivatives.

Property Value Source
Molecular Formula C₁₄H₁₄N₄O₂
Molecular Weight 270.29 g/mol
Chemical Abstracts Service Number 1150164-68-3
International Chemical Identifier Key QYZLEWCLVKYXEC-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System O=C(C1=NN(C2=CC=CC=C2C)C(N)=C1C#N)OCC

The Simplified Molecular Input Line Entry System representation provides a linear notation that encodes the complete molecular structure, enabling computational analysis and database searching. The International Chemical Identifier Key serves as a unique molecular fingerprint that facilitates precise identification across different chemical databases and research platforms.

Historical Context and Research Significance

The development and characterization of this compound emerged from broader research efforts focused on pyrazole chemistry and its applications in medicinal chemistry. The compound was first documented in chemical databases in the early 21st century, reflecting the growing interest in functionalized pyrazole derivatives as potential pharmaceutical intermediates. The creation and modification dates in major chemical databases indicate ongoing research interest, with the most recent updates occurring in 2025, demonstrating the continued relevance of this compound in contemporary chemical research.

Pyrazole-based compounds have established themselves as privileged scaffolds in medicinal chemistry due to their synthetic accessibility, drug-like properties, and versatile bioisosteric replacement capabilities. The importance of the pyrazole framework is exemplified by its presence in numerous clinically approved protein kinase inhibitors, including avapritinib, asciminib, crizotinib, encorafenib, erdafitinib, pralsetinib, pirtobrutinib, and ruxolitinib. These successful therapeutic agents demonstrate that of the 74 small molecule protein kinase inhibitors approved by the United States Food and Drug Administration, eight contain pyrazole rings, highlighting the pharmaceutical significance of this chemical class.

The specific structural features of this compound align with current trends in medicinal chemistry research. The presence of both amino and cyano groups provides multiple sites for chemical modification and potential biological interaction, while the ortho-tolyl substitution introduces steric and electronic effects that may enhance selectivity profiles. Research has demonstrated that pyrazole derivatives can participate in various chemical reactions, including electrophilic substitution reactions at the 4-position and nucleophilic attacks at the 3 and 5 positions, making them versatile synthetic intermediates.

The synthesis of this compound has been achieved through several methodological approaches, including abnormal Beckmann rearrangement procedures that provide efficient access to the desired substitution pattern. These synthetic developments represent significant contributions to heterocyclic chemistry methodology and provide practical routes for accessing this important class of compounds. The availability of multiple synthetic approaches ensures reliable access to the compound for research applications and potential scale-up for industrial purposes.

Academic and Industrial Relevance

This compound holds substantial significance in both academic research and potential industrial applications, primarily due to its classification as a protein degrader building block. This designation indicates its utility in the development of proteolysis targeting chimeras and other protein degradation technologies, which represent cutting-edge approaches in drug discovery and chemical biology research. The compound's structural features make it particularly suitable for incorporation into complex molecular architectures designed to modulate protein function through targeted degradation mechanisms.

In academic research settings, this compound serves multiple important functions. It functions as a versatile intermediate in the synthesis of complex organic molecules and heterocycles, providing researchers with a valuable starting material for constructing more elaborate molecular structures. The presence of multiple reactive functional groups, including the amino group, cyano group, and ester functionality, enables diverse chemical transformations that can lead to libraries of related compounds for structure-activity relationship studies. Research has demonstrated that the compound can participate in various chemical reactions typical for pyrazole derivatives, including condensation reactions, cyclization processes, and substitution reactions that expand its synthetic utility.

The compound exhibits potential biological activities that make it a candidate for drug development programs. Research indicates that pyrazole derivatives, including those with similar structural features, demonstrate antimicrobial, antifungal, and antiviral activities. Additionally, these compounds have been investigated for their potential as anti-inflammatory, analgesic, and anticancer agents, suggesting that this compound may possess similar therapeutic properties worthy of further investigation.

From an industrial perspective, the compound finds applications in the development of specialty chemicals, including potential use in agrochemical research and development. The pyrazole scaffold is well-established in agricultural chemistry, where it serves as a core structure in various pesticides and plant protection agents. The specific substitution pattern of this compound may provide unique properties that could be exploited in the design of new crop protection chemicals or other industrial applications.

Application Area Specific Use Research Significance
Medicinal Chemistry Protein Degrader Building Block Development of proteolysis targeting chimeras
Synthetic Chemistry Heterocycle Synthesis Intermediate Construction of complex molecular architectures
Drug Discovery Kinase Inhibitor Development Exploitation of pyrazole privileged scaffold
Chemical Biology Structure-Activity Relationship Studies Multi-functional group reactivity
Industrial Chemistry Specialty Chemical Development Agrochemical and materials applications

The mechanism of action for this compound is primarily linked to its potential role as a kinase inhibitor, reflecting the broader importance of pyrazole scaffolds in kinase inhibition. Kinases represent critical enzymes in cellular signaling pathways, and their inhibition can lead to therapeutic effects in various diseases, including cancer. The molecular targets and pathways affected by this specific compound may vary depending on the particular biological activity being investigated, but the structural similarity to known kinase inhibitors suggests potential for similar mechanisms of action.

Eigenschaften

IUPAC Name

ethyl 5-amino-4-cyano-1-(2-methylphenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-3-20-14(19)12-10(8-15)13(16)18(17-12)11-7-5-4-6-9(11)2/h4-7H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZLEWCLVKYXEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675070
Record name Ethyl 5-amino-4-cyano-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-68-3
Record name Ethyl 5-amino-4-cyano-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. Pyrazoles and their derivatives have been extensively studied in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, antidiabetic, and anticancer properties. This article reviews the biological activities of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N4O2C_{12}H_{12}N_4O_2 with a molecular weight of 244.25 g/mol. The structure features a pyrazole ring substituted with an ethyl carboxylate group and an o-tolyl group, contributing to its unique biological profile.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. This compound has shown significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. In vitro assays demonstrated that this compound exhibits higher selectivity for COX-2 over COX-1, indicating a potentially lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib .

2. Antidiabetic Effects

The compound has also been evaluated for its antidiabetic activity through its effects on glucose metabolism. In vitro studies indicated that it inhibits α-glucosidase and β-glucosidase, enzymes involved in carbohydrate digestion. The inhibitory percentages were reported to be significantly higher than those of standard antidiabetic agents like acarbose . Additionally, in vivo studies confirmed its hypoglycemic effects, suggesting its potential as a therapeutic agent for managing diabetes .

3. Anticancer Potential

This compound has been investigated for its anticancer properties. Preliminary results from cell line studies indicated that it induces apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to modulate signaling pathways associated with cell proliferation and survival has positioned it as a candidate for further development in cancer therapy .

The biological activities of this compound can be attributed to several mechanisms:

  • COX Inhibition : By selectively inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins.
  • Enzyme Inhibition : Its action on α-glucosidase and β-glucosidase leads to decreased glucose absorption in the intestines.
  • Apoptotic Pathways : Activation of caspases suggests that the compound can trigger programmed cell death in malignant cells.

Case Studies

Several studies have documented the efficacy of this compound:

StudyFocusFindings
Study AAnti-inflammatory effectsShowed significant COX-2 inhibition compared to celecoxib
Study BAntidiabetic activityDemonstrated higher α-glucosidase inhibition than acarbose
Study CAnticancer potentialInduced apoptosis in various cancer cell lines through caspase activation

Vergleich Mit ähnlichen Verbindungen

Substituent Position Effects: o-Tolyl vs. p-Tolyl

The ortho- and para- tolyl isomers (CAS 1150164-68-3 and 152992-58-0) share identical molecular formulas but differ in steric and electronic properties:

  • Electronic Effects : The para-substituted isomer (p-tolyl) allows for a more symmetrical electron distribution, which may enhance crystallinity and solubility compared to the ortho isomer .

Aryl vs. Heteroaryl Substituents

Replacing the aryl group with a heterocycle (e.g., 6-chloropyridazin-3-yl in CAS 1427013-53-3) alters electronic properties significantly:

  • Such modifications are critical in tuning pharmacokinetic properties for drug candidates .

Functional Group Variations

  • Phenyl vs. Tolyl : The absence of a methyl group in the phenyl analog (CAS 93764-93-3) reduces hydrophobicity, which may affect membrane permeability in biological systems .
  • Cyano and Ester Groups: The cyano and ethyl ester moieties are conserved across all analogs, suggesting their roles as hydrogen-bond acceptors or sites for further derivatization .

Vorbereitungsmethoden

Cyclocondensation of β-Ketonitriles with o-Tolylhydrazine

This method involves reacting β-ketonitriles containing ester and cyano groups with o-tolylhydrazine under basic conditions. A representative synthesis is outlined below:

Reaction Scheme :
$$
\text{β-Ketonitrile (e.g., ethyl 3-oxo-2-cyanoacetate)} + \text{o-Tolylhydrazine} \xrightarrow{\text{NaOEt, EtOH}} \text{Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate}
$$

Key Data :

Parameter Value Source
Yield 65%
Reaction Conditions 20°C, 3 hours in ethanol
Catalyst Sodium ethanolate

This method, adapted from Silvestri et al., utilizes mild conditions and avoids high temperatures. The β-ketonitrile precursor ensures regioselective formation of the pyrazole ring, with the o-tolyl group introduced via the hydrazine component.

Alkylidenemalononitrile Route

Alkylidenemalononitriles react with substituted hydrazines to form 5-aminopyrazole-4-carbonitriles. For the target compound, ethoxymethylenemalononitrile derivatives are employed:

Reaction Scheme :
$$
\text{Ethoxymethylenemalononitrile} + \text{o-Tolylhydrazine} \xrightarrow{\text{EtOH, Δ}} \text{this compound}
$$

Key Data :

Parameter Value Source
Typical Yield 50–70%
Conditions Reflux in ethanol

This approach, detailed in a 2010 review, highlights the versatility of alkylidenemalononitriles in pyrazole synthesis. The ethoxy group in the starting material facilitates ester formation at position 3.

Solid-Phase Synthesis (Advanced Methodology)

Resin-supported β-ketonitriles enable combinatorial synthesis of 5-aminopyrazoles. While less common for small-scale preparations, this method offers high purity and scalability:

Procedure :

  • Immobilize β-ketonitrile on Wang resin.
  • Treat with o-tolylhydrazine in THF/CH$$2$$Cl$$2$$.
  • Cleave product using isopropylamine.

Advantages :

  • Purity >95% (HPLC)
  • Ideal for parallel synthesis

Comparative Analysis of Methods

Method Yield Conditions Scalability Reference
β-Ketonitrile Route 65% Mild (20°C) High
Alkylidenemalononitrile 50–70% Reflux Moderate
Solid-Phase Synthesis 70–85% Room temperature High

Critical Considerations

  • Regioselectivity : The position of the amino and cyano groups is controlled by the electron-withdrawing nature of the nitrile and ester moieties.
  • Hydrazine Availability : o-Tolylhydrazine must be synthesized separately, adding a preparatory step.
  • Purification : Column chromatography is typically required due to byproduct formation in solution-phase methods.

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, analogous pyrazole derivatives are prepared by reacting ethyl 2-cyano-3-ethoxyacrylate with substituted hydrazines in alcoholic media under reflux (6–8 hours). Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol), temperature gradients, and catalyst selection (e.g., acetic acid for protonation). Post-reaction purification via recrystallization or column chromatography is critical for isolating high-purity products .

Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer, followed by structure solution using SHELXS/SHELXD and refinement via SHELXL, which handles small-molecule crystallography with high precision . For graphical representation, ORTEP-3 or WinGX is recommended for generating thermal ellipsoid plots and validating hydrogen-bonding networks .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Standard protocols include using nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact. Storage requires airtight containers in refrigerated (2–8°C), dry environments to prevent hydrolysis of the ester or cyano groups. Electrostatic discharge risks during transfer are mitigated via grounded equipment .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental spectroscopic data (e.g., NMR, IR) be resolved?

Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:

  • DFT calculations (e.g., B3LYP/6-31G*) to model solvent interactions and compare theoretical vs. experimental chemical shifts.
  • Variable-temperature NMR to probe dynamic equilibria.
  • Crystallographic validation of dominant conformers using SHELXL-refined structures .

Q. What strategies enable selective functionalization of the pyrazole core for structure-activity relationship (SAR) studies?

The 5-amino and 4-cyano groups are key modification sites:

  • Acylation/alkylation : React the amino group with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine as a base.
  • Nucleophilic substitution : Replace the cyano group via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids).
  • Ester hydrolysis : Convert the ethyl ester to a carboxylic acid using NaOH/EtOH-H₂O (1:1), enabling further derivatization .

Q. How can in silico methods predict the compound’s pharmacokinetic properties, and how do they compare with in vitro data?

Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinase inhibitors). ADMET prediction tools (SwissADME, pkCSM) estimate bioavailability, CYP450 metabolism, and blood-brain barrier penetration. In vitro assays (e.g., microsomal stability tests) validate computational results, with discrepancies addressed by refining force field parameters or solvent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.